5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine 5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 499795-95-8
VCID: VC5098705
InChI: InChI=1S/C15H10BrF3N4S/c1-7-12(11-10(16)6-21-14(20)23-11)24-13(22-7)8-3-2-4-9(5-8)15(17,18)19/h2-6H,1H3,(H2,20,21,23)
SMILES: CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3Br)N
Molecular Formula: C15H10BrF3N4S
Molecular Weight: 415.23

5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine

CAS No.: 499795-95-8

Cat. No.: VC5098705

Molecular Formula: C15H10BrF3N4S

Molecular Weight: 415.23

* For research use only. Not for human or veterinary use.

5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine - 499795-95-8

Specification

CAS No. 499795-95-8
Molecular Formula C15H10BrF3N4S
Molecular Weight 415.23
IUPAC Name 5-bromo-4-[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C15H10BrF3N4S/c1-7-12(11-10(16)6-21-14(20)23-11)24-13(22-7)8-3-2-4-9(5-8)15(17,18)19/h2-6H,1H3,(H2,20,21,23)
Standard InChI Key OEHXFNZORGBZTI-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NC=C3Br)N

Introduction

The compound 5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine is a complex organic molecule that combines a pyrimidine ring with a thiazole moiety. This compound is not directly mentioned in the provided search results, but its structure can be inferred by modifying known compounds like 4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine . The substitution of the trifluoromethyl group from the para to the meta position on the phenyl ring and the addition of a bromine atom to the pyrimidine ring would result in the compound of interest.

Synthesis and Preparation

The synthesis of this compound would likely involve multiple steps, starting with the preparation of the thiazole moiety and then attaching it to the pyrimidine ring. The trifluoromethyl group's position on the phenyl ring (meta instead of para) might require specific conditions or reagents to achieve the desired substitution.

  • Thiazole Synthesis: The thiazole ring can be synthesized using methods involving the reaction of appropriate precursors such as aldehydes, amines, and thiocyanates.

  • Pyrimidine Attachment: The pyrimidine ring can be attached via nucleophilic substitution reactions, where the thiazole acts as a nucleophile.

  • Bromination: The bromine atom can be introduced using brominating agents like N-bromosuccinimide (NBS).

Potential Applications

Compounds with thiazole and pyrimidine rings are known for their biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of a trifluoromethyl group can enhance lipophilicity, potentially improving bioavailability.

ApplicationDescription
Antimicrobial ActivityThiazoles are known for their antimicrobial properties; this compound might exhibit similar activity.
Anticancer ActivityPyrimidine derivatives are often studied for anticancer potential; this compound could be explored for such effects.
Antiviral ActivitySome pyrimidine and thiazole compounds show antiviral properties; further research might reveal similar capabilities.

Safety and Handling

Given the presence of a bromine atom and potential irritant properties of thiazole derivatives, handling this compound requires caution. Protective gear, including gloves and eye protection, should be used to avoid skin and eye irritation.

Safety PrecautionDescription
Protective GearWear gloves, protective clothing, and eye protection.
VentilationWork in a well-ventilated area to avoid inhalation of dust or vapors.
DisposalDispose of waste according to local regulations and guidelines.

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